molecular formula C17H11F3N2O2 B4949140 3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- CAS No. 959240-75-6

3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]-

Cat. No.: B4949140
CAS No.: 959240-75-6
M. Wt: 332.28 g/mol
InChI Key: NZFMAZJBGUUWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- is a quinoline-based small molecule characterized by a hydroxyl group at position 4 of the quinoline core and a trifluoromethyl-substituted phenyl group attached via a carboxamide linkage at position 2. The compound’s structure (Fig.

Synthesis and Characterization: The compound is synthesized via condensation reactions between 4-hydroxyquinoline-3-carboxylic acid derivatives and 2-(trifluoromethyl)aniline. Reported yields range from 56% to 75%, with a melting point of 240–327°C, indicating high thermal stability . Structural validation is achieved through IR spectroscopy (C=O stretch at ~1650 cm⁻¹), NMR (distinct aromatic proton environments), and HR-MS .

Properties

IUPAC Name

4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-4-8-14(12)22-16(24)11-9-21-13-7-3-1-5-10(13)15(11)23/h1-9H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFMAZJBGUUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177271
Record name 4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-75-6
Record name 4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological interactions.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (conc.) in acetic acid, 120°C, 3 h4-Hydroxyquinoline-3-carboxylic acid42%
Basic HydrolysisNaOH (aq.), reflux4-Hydroxyquinoline-3-carboxylic acidNot reported

The acidic hydrolysis pathway is preferred for controlled cleavage, while basic conditions may lead to side reactions due to the trifluoromethyl group’s stability under strong bases .

Electrophilic Aromatic Substitution (EAS)

The quinoline ring’s electron-deficient nature (enhanced by the trifluoromethyl group) directs electrophiles to specific positions. Nitration and sulfonation are well-documented:

Nitration

ReagentsPositionProductNotesSource
HNO₃/H₂SO₄6- or 8-positionNitro-substituted derivativeMeta-directing effect of -CF₃

Sulfonation

ReagentsPositionProductYieldSource
H₂SO₄/SO₃6-positionSulfonic acid derivative55–60%

The trifluoromethyl group’s strong electron-withdrawing effect suppresses para-substitution, favoring meta products .

Oxidation of the Hydroxy Group

The 4-hydroxy group can be oxidized to a ketone, altering the compound’s electronic properties:

Oxidation Pathways

ReagentsProductYieldNotesSource
KMnO₄ (acidic)4-Oxoquinoline-3-carboxamide70–75%Requires controlled conditions to prevent over-oxidation

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic pH (1.2) : Stable for >24 h.

  • Neutral pH (7.4) : Gradual hydrolysis (<10% degradation in 24 h) .

Key Structural Influences on Reactivity

  • Trifluoromethyl Group :

    • Enhances electrophilic substitution at meta positions.

    • Increases lipophilicity and metabolic stability .

  • Hydroxy Group :

    • Facilitates hydrogen bonding with biological targets.

    • Prone to oxidation or O-alkylation .

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionDifference vs. Target Compound
LaquinimodImmunomodulatory activityLacks trifluoromethyl; uses chlorine substituent
TasquinimodAntineoplastic activityContains sulfonamide group instead of hydroxy

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of 3-quinolinecarboxamide possess anti-inflammatory and analgesic effects. For instance, related compounds have been developed for treating pain and inflammatory diseases, showing efficacy in preclinical models . The trifluoromethyl group is particularly noted for enhancing the potency of these compounds.

Immunomodulation and Autoimmune Disorders

Compounds in this class, such as laquinimod and tasquinimod, have been investigated for their immunomodulatory effects. Laquinimod has shown promise in multiple sclerosis models by modulating immune responses . Tasquinimod has been identified as a high-affinity negative allosteric modulator of histone deacetylase 4 (HDAC4), which plays a role in cancer progression and inflammation .

Antineoplastic Activity

The antitumor potential of 3-quinolinecarboxamide derivatives has been explored, particularly their ability to inhibit tumor growth and metastasis. For example, tasquinimod has demonstrated antiangiogenic properties and inhibited tumor growth in prostate cancer xenografts in vivo .

Comparative Data Table

The following table summarizes key compounds related to 3-quinolinecarboxamide, highlighting their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
Laquinimod3-Quinolinecarboxamide derivativeImmunomodulatory for multiple sclerosis
Tasquinimod1,2-Dihydro-4-hydroxy-N-[4-(trifluoromethyl)phenyl]-3-quinolinecarboxamideAntineoplastic with anti-metastatic properties
RoquinimexRelated 3-quinolinecarboxamideTreatment for autoimmune disorders
4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamideSimilar framework with variationsPotential anti-inflammatory effects

Case Study 1: Laquinimod in Multiple Sclerosis

Laquinimod has undergone extensive clinical trials demonstrating its ability to reduce relapse rates in multiple sclerosis patients. The mechanism involves modulation of immune cell activity, leading to reduced inflammation in the central nervous system.

Case Study 2: Tasquinimod's Role in Prostate Cancer

In preclinical studies, tasquinimod was shown to inhibit tumor growth by targeting the tumor microenvironment. Its dual action on both tumor cells and endothelial cells makes it a promising candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects . The compound’s ability to inhibit tumor angiogenesis and metastasis is particularly noteworthy in cancer research .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Trifluoromethylphenyl Analogues

Property Ortho-CF₃ Meta-CF₃ Para-CF₃
Molecular Weight (g/mol) 350.3 350.3 350.3
logP (Predicted) 3.0 3.3 3.7
Solubility (µg/mL) 12.5 18.7 8.2

Biological Activity

3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, potential as a histone deacetylase (HDAC) inhibitor, and its effects on various cellular pathways.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological properties. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C15H12F3N2OC_{15}H_{12}F_3N_2O with a molecular weight of approximately 362.3 g/mol .

Biological Activity Overview

  • Anti-inflammatory Activity :
    • Studies indicate that quinolinecarboxamides exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-quinolinecarboxamide have been shown to suppress inflammation in animal models, such as the carrageenan-induced rat paw edema assay .
    • The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
  • HDAC Inhibition :
    • The compound acts as a high-affinity negative allosteric modulator of HDAC4, with a dissociation constant (K_d) ranging between 10-30 nM. This interaction leads to increased histone acetylation in human prostate cancer cells under hypoxic conditions .
    • The antiangiogenic properties of the compound have been demonstrated through its ability to inhibit endothelial cell sprouting in vitro and reduce tumor growth in xenograft models .
  • Cytotoxicity and Antitumor Activity :
    • In vitro studies have evaluated the cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The results suggest moderate cytotoxicity, indicating potential for further development as an anticancer agent .
    • The presence of the trifluoromethyl group is believed to enhance the binding affinity to target proteins, contributing to its biological efficacy.

Structure-Activity Relationship (SAR)

The biological activity of 3-quinolinecarboxamide can be influenced by structural modifications. Research has identified several key factors:

  • Substituents on the Phenyl Ring : Variations in substituents can significantly affect potency and selectivity against specific targets. For example, compounds with electron-withdrawing groups often exhibit enhanced activity.
  • Hydrophobic Interactions : The trifluoromethyl group plays a crucial role in increasing lipophilicity, which may improve membrane permeability and bioavailability.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant suppression of edema in rats
HDAC InhibitionK_d = 10-30 nM; increases histone acetylation
CytotoxicityModerate cytotoxic effects on cancer cell lines

Case Studies

  • Anti-inflammatory Effects :
    In a study involving carrageenan-induced inflammation in rats, administration of 3-quinolinecarboxamide resulted in marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.
  • Cancer Research :
    In xenograft models using prostate cancer cells, treatment with the compound led to reduced tumor size and proliferation rates, indicating its promise as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 3-quinolinecarboxamide derivatives, and how can the target compound’s purity and structure be validated?

The synthesis of 3-quinolinecarboxamide derivatives typically involves multi-step reactions, including cyclization of substituted anilines with β-keto esters, followed by carboxamide formation via coupling reactions. For example, trifluoromethyl-substituted phenyl groups can be introduced using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Validation methods :

  • Purity : HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Structure :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl at C2-phenyl, hydroxy at C4-quinoline).
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 365.1 for C17_{17}H12_{12}F3_3N2_2O2_2).
    • X-ray crystallography (if crystalline): To resolve stereochemical ambiguities .

Q. What analytical techniques are critical for characterizing physicochemical properties of this compound?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy.
  • LogP : Reverse-phase HPLC to measure octanol-water partition coefficient (predicted LogP ~3.2 due to trifluoromethyl group).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the carboxamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., anti-cancer activity ranging from 1–10 µM) may arise from:

  • Purity variations : Independent validation via HPLC-MS is essential, as commercial suppliers often omit analytical data .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1% v/v).
  • Off-target effects : Perform counter-screening against unrelated targets (e.g., kinase panels) to confirm specificity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP450-mediated oxidation of the hydroxy group). Modify via methyl or acetyl protection .
  • Bioavailability :
    • Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.
    • Nanoparticle encapsulation : Use PLGA polymers for sustained release in tumor xenograft models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Core modifications : Replace the quinoline scaffold with isoquinoline or naphthyridine to assess ring size impact.
  • Substituent effects :
    • Trifluoromethyl : Compare with –CF2_2H or –CH3_3 to evaluate hydrophobicity and electronic contributions.
    • Hydroxy group : Test methylation or substitution with amino/sulfonyl groups for hydrogen-bonding optimization .
  • 3D-QSAR models : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .

Q. What experimental models are suitable for evaluating the compound’s mechanism of action?

  • In vitro :
    • Apoptosis assays : Annexin V/PI staining in leukemia cells (e.g., K562).
    • Target engagement : CETSA (Cellular Thermal Shift Assay) to identify protein targets.
  • In vivo :
    • Xenografts : Subcutaneous implantation of HT-29 (colon cancer) in nude mice, dosing at 10–50 mg/kg/day.
    • Pharmacodynamic markers : Immunohistochemistry for caspase-3 cleavage and Ki-67 suppression .

Methodological Considerations

Q. How should researchers address low yields in the final carboxamide coupling step?

  • Coupling reagents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency (yield improvement from 45% to 75%).
  • Solvent optimization : Use DMF/THF (4:1) at 0°C to minimize side reactions.
  • Purification : Employ preparative HPLC with C18 columns (gradient: 20–80% acetonitrile in water) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina to simulate binding to kinase domains (e.g., EGFR TK).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • ADMET prediction : SwissADME for bioavailability radar and toxicity risks (e.g., hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.